
1H-Indole, 3,3'-methylenebis[5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 3,3’-methylenebis[5-methyl-] is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 3,3’-methylenebis[5-methyl-] can be achieved through several methods. One common approach involves the reaction of indole with p-toluenesulfonic acid . This method typically requires specific reaction conditions, such as controlled temperature and the presence of a catalyst, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 1H-Indole, 3,3’-methylenebis[5-methyl-] may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 3,3’-methylenebis[5-methyl-] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated indole derivatives.
Scientific Research Applications
1H-Indole, 3,3’-methylenebis[5-methyl-] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole, 3,3’-methylenebis[5-methyl-] involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of active molecules.
3-Methylindole:
Uniqueness: 1H-Indole, 3,3’-methylenebis[5-methyl-] stands out due to its unique methylene bridge connecting two indole units, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its specific applications and reactivity.
Properties
CAS No. |
159890-08-1 |
|---|---|
Molecular Formula |
C19H18N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
5-methyl-3-[(5-methyl-1H-indol-3-yl)methyl]-1H-indole |
InChI |
InChI=1S/C19H18N2/c1-12-3-5-18-16(7-12)14(10-20-18)9-15-11-21-19-6-4-13(2)8-17(15)19/h3-8,10-11,20-21H,9H2,1-2H3 |
InChI Key |
QXRRIIRICIOADU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC3=CNC4=C3C=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


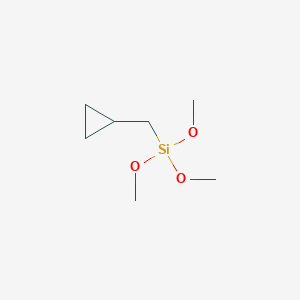
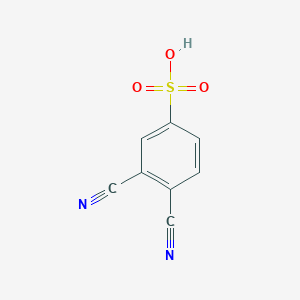
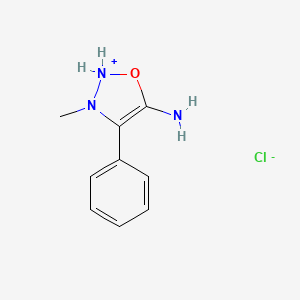
![5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid](/img/structure/B14271735.png)
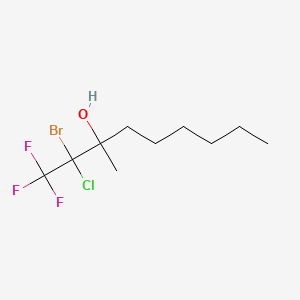
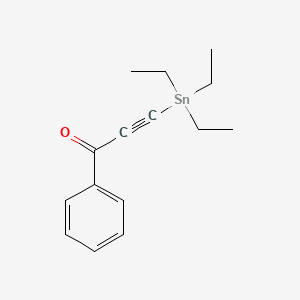
![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)
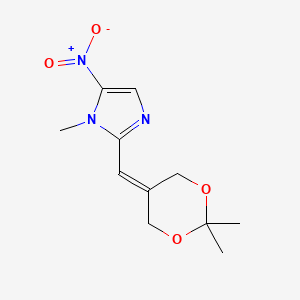
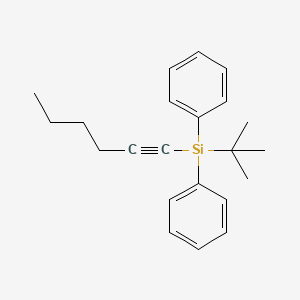
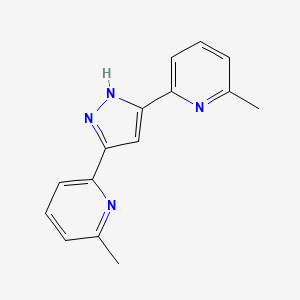
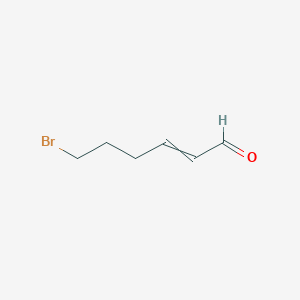
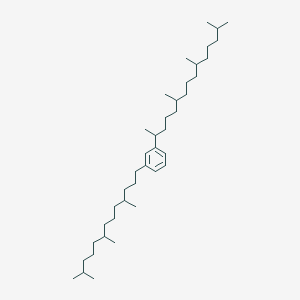
![2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14271794.png)
![1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14271797.png)
